molecular formula C15H14O3 B2748241 4,5-Dimethoxy-2-phenylbenzaldehyde CAS No. 155206-74-9

4,5-Dimethoxy-2-phenylbenzaldehyde

Cat. No.: B2748241
CAS No.: 155206-74-9
M. Wt: 242.274
InChI Key: YFZXKIZPCXCRBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dimethoxy-2-phenylbenzaldehyde is an organic compound with the molecular formula C15H14O3 and a molecular weight of 242.27 g/mol . It is a derivative of benzaldehyde, characterized by the presence of two methoxy groups at the 4 and 5 positions and a phenyl group at the 2 position of the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,5-Dimethoxy-2-phenylbenzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4,5-dimethoxybenzene with benzaldehyde in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent, such as ethanol or methanol .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethoxy-2-phenylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4,5-dimethoxy-2-phenylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the phenyl ring play crucial roles in binding interactions, influencing the compound’s bioactivity and potency .

Comparison with Similar Compounds

    4,5-Dimethoxybenzaldehyde: Lacks the phenyl group at the 2 position.

    2,5-Dimethoxybenzaldehyde: Lacks the methoxy group at the 4 position.

    4-Methoxy-2-phenylbenzaldehyde: Lacks one methoxy group at the 5 position.

Uniqueness: 4,5-Dimethoxy-2-phenylbenzaldehyde is unique due to the presence of both methoxy groups and the phenyl group, which contribute to its distinct chemical properties and reactivity. These structural features enhance its versatility in various chemical reactions and applications .

Properties

IUPAC Name

4,5-dimethoxy-2-phenylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-12(10-16)13(9-15(14)18-2)11-6-4-3-5-7-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZXKIZPCXCRBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.